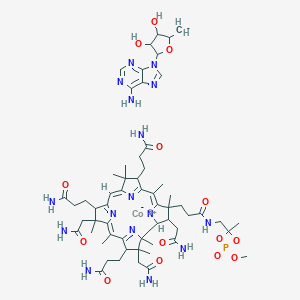
1-(2-Fluoro-5-hydroxyphenyl)ethanone
Descripción general
Descripción
1-(2-Fluoro-5-hydroxyphenyl)ethanone is a chemical compound with the molecular formula C8H7FO2 . It has a molecular weight of 154.14 g/mol . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for 1-(2-Fluoro-5-hydroxyphenyl)ethanone is1S/C8H7FO2/c1-5(10)7-4-6(11)2-3-8(7)9/h2-4,11H,1H3 . The compound has a topological polar surface area of 37.3 Ų . Physical And Chemical Properties Analysis
1-(2-Fluoro-5-hydroxyphenyl)ethanone has a molecular weight of 154.14 g/mol . It has a XLogP3-AA value of 1.4, indicating its partition coefficient between octanol and water . The compound has one hydrogen bond donor and three hydrogen bond acceptors .Aplicaciones Científicas De Investigación
Organofluorine Chemistry
As part of the broader field of organofluorine chemistry, this compound contributes to our understanding of fluorinated compounds’ reactivity and applications. Researchers investigate its behavior in various reactions, including nucleophilic substitutions and cross-coupling reactions.
For more technical information, you can refer to the Sigma-Aldrich page on 1-(2-Fluoro-5-hydroxyphenyl)ethanone . Additionally, it’s worth noting that 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone (CAS Number: 394-32-1) is a related compound with similar properties . Alfa Chemistry also specializes in organofluorine chemistry and offers related services . 🧪🔬
Safety and Hazards
Mecanismo De Acción
Target of Action
1-(2-Fluoro-5-hydroxyphenyl)ethanone, also known as 2-Acetyl-4-fluorophenol , is a significant pharmaceutical intermediate . It is used as a synthetic intermediate for various β-adrenergic receptor blockers . The β-adrenergic receptors are the primary targets of this compound . These receptors play a crucial role in the cardiovascular system, regulating heart rate, and blood pressure .
Biochemical Pathways
Β-adrenergic receptor blockers generally work by blocking the action of epinephrine and norepinephrine on β-adrenergic receptors, thereby affecting the adrenergic signaling pathway .
Result of Action
As an intermediate in the synthesis of β-adrenergic receptor blockers, it contributes to the overall therapeutic effects of these drugs, which include reduced heart rate and blood pressure .
Propiedades
IUPAC Name |
1-(2-fluoro-5-hydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO2/c1-5(10)7-4-6(11)2-3-8(7)9/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYTWDJSAUFFBRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10566309 | |
| Record name | 1-(2-Fluoro-5-hydroxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10566309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluoro-5-hydroxyphenyl)ethanone | |
CAS RN |
145300-04-5 | |
| Record name | 1-(2-Fluoro-5-hydroxyphenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=145300-04-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Fluoro-5-hydroxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10566309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















![4-[2-hydroxy-7-[5-[(E)-1,4,5-trihydroxyhenicos-8-enyl]oxolan-2-yl]heptyl]-2-methyl-2H-furan-5-one](/img/structure/B132483.png)